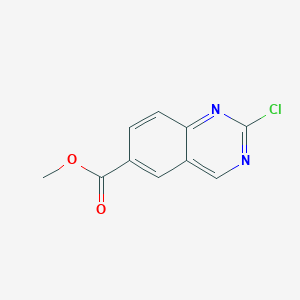

Methyl 2-chloroquinazoline-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloroquinazoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-8-7(4-6)5-12-10(11)13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURBZIINUBTMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CN=C(N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725530 | |

| Record name | Methyl 2-chloroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036755-96-0 | |

| Record name | Methyl 2-chloro-6-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036755-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-chloroquinazoline-6-carboxylate: Properties, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 2-chloroquinazoline-6-carboxylate, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document details its core physical and chemical properties, outlines protocols for its analytical characterization, discusses its chemical reactivity, and explores its applications as a molecular building block. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthetic applications.

Introduction

This compound (CAS No. 1036755-96-0) is a substituted quinazoline derivative. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The presence of a reactive chlorine atom at the 2-position and a methyl ester at the 6-position makes this molecule a versatile bifunctional intermediate for the synthesis of complex molecular architectures. The chloro group serves as a key site for nucleophilic substitution, enabling the introduction of diverse functionalities, while the ester group provides a handle for further modification, such as amide bond formation. Understanding the physical properties and reactivity of this compound is paramount for its effective utilization in multi-step synthetic campaigns.

Chemical and Physical Properties

The fundamental properties of a chemical compound dictate its handling, storage, and reaction conditions. The data for this compound are summarized below.

Compound Identity

-

IUPAC Name: this compound[]

-

Synonyms: 2-Chloro-6-quinazolinecarboxylic acid methyl ester, 6-Quinazolinecarboxylic acid, 2-chloro-, methyl ester[]

-

CAS Number: 1036755-96-0[][2]

-

Molecular Formula: C₁₀H₇ClN₂O₂[]

-

Molecular Weight: 222.63 g/mol []

-

Chemical Structure: (Note: A real image would be used here in a final document)

Tabulated Physical Properties

The physical properties of the compound are crucial for its purification and handling. While an experimental melting point is not available in the cited literature, other key properties have been reported.

| Property | Value | Source(s) |

| Physical Form | Expected to be a solid at room temperature. | |

| Melting Point | Data not available in surveyed literature. | N/A |

| Boiling Point | 328.6 ± 24.0 °C (at 760 mmHg) | [] |

| Density | 1.4 ± 0.1 g/cm³ | [] |

| Purity (Typical) | ≥97% (by HPLC) | [] |

Solubility Profile

Specific solubility data is not extensively published. However, based on its molecular structure, which contains both polar (ester, quinazoline nitrogen atoms) and non-polar (aromatic rings) regions, a general solubility profile can be predicted.

-

Soluble: Expected to be soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform) and polar aprotic solvents (e.g., DMSO, DMF).

-

Slightly Soluble: May show slight solubility in alcohols (e.g., Methanol, Ethanol) and ethers (e.g., THF, Diethyl ether).

-

Insoluble: Expected to be insoluble in water and non-polar hydrocarbon solvents (e.g., Hexanes, Pentane).

Causality Note: The heterocyclic nature and the presence of the ester group suggest that solvents with moderate to high polarity will be most effective for dissolution. This is a critical consideration for setting up reaction mixtures and for purification via chromatography or recrystallization.

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthesis begins with methyl 4-aminobenzoate, which undergoes reaction with a cyanate or a related species to form a urea intermediate, followed by cyclization and subsequent chlorination.

Caption: Proposed synthetic pathway for this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. The following workflow outlines a standard characterization process.

Standard QC Workflow

Caption: Standard workflow for the purification and characterization of the title compound.

Expected Spectral Properties

Although experimental spectra are not publicly available, the expected spectral features can be predicted based on the compound's structure. These predictions are invaluable for chemists to confirm the successful synthesis of the target molecule.

4.2.1. Proton NMR (¹H NMR)

-

Aromatic Protons (3H): The three protons on the quinazoline ring system would appear in the aromatic region, typically between δ 7.5-9.0 ppm . The exact shifts and coupling patterns (doublets, singlets) would depend on the electronic environment. The proton at C5, adjacent to the nitrogen, would likely be the most downfield.

-

Methyl Protons (3H): The methyl group of the ester will appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm .

4.2.2. Carbon NMR (¹³C NMR)

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate significantly downfield, in the range of δ 165-170 ppm .

-

Aromatic/Heterocyclic Carbons: The carbons of the quinazoline ring will appear between δ 120-160 ppm . The carbon atom bearing the chlorine (C2) will be highly deshielded.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear upfield, typically around δ 52-55 ppm .

4.2.3. Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ .

-

C=N and C=C Stretch: Aromatic and heterocyclic double bond stretches will appear in the 1500-1650 cm⁻¹ region.

-

C-O Stretch (Ester): A characteristic band will be present in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretch: A weaker absorption is expected in the 600-800 cm⁻¹ range.

-

Aromatic C-H Stretch: Will appear as a series of absorptions just above 3000 cm⁻¹ .

Reactivity and Applications

The primary utility of this compound in drug development stems from the reactivity of the 2-chloro substituent.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SₙAr). However, it is well-documented that the C2 position in quinazolines is significantly less reactive than the C4 position.[3][4] This differential reactivity is a key synthetic tool. For a molecule like the title compound, which only has a C2 chloro-substituent, forcing conditions (e.g., higher temperatures, stronger nucleophiles, or catalysis) are often required to achieve substitution.

Common nucleophiles used in SₙAr reactions with 2-chloroquinazolines include:

-

Amines (primary and secondary)

-

Alcohols (to form ethers)

-

Thiols (to form thioethers)

This reaction is fundamental to building molecular diversity, allowing for the attachment of various side chains and pharmacophores, which is a core activity in lead optimization for drug discovery.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care.

-

Hazard Statements: It is potentially harmful if swallowed and can cause serious eye damage.[5] It may also be harmful to aquatic life.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage under an inert atmosphere.

Conclusion

This compound is a valuable chemical intermediate whose physical properties and predictable reactivity make it an important tool for medicinal chemists. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a robust platform for the synthesis of diverse compound libraries. This guide provides the core technical information required by researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

-

2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. (n.d.). ACG Publications. [Link]

-

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - ResearchGate. (2010). ResearchGate. [Link]

-

Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate - Technical Disclosure Commons. (2022). Technical Disclosure Commons. [Link]

Sources

An In-depth Technical Guide to Methyl 2-chloroquinazoline-6-carboxylate (CAS: 1036755-96-0)

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its versatile structure serves as a valuable scaffold for the design and synthesis of therapeutic agents targeting a diverse range of biological targets.[3] Notably, quinazoline derivatives have been successfully developed as potent kinase inhibitors, with several approved drugs for the treatment of various cancers.[4][5] The 2-chloroquinazoline moiety, in particular, is a key reactive intermediate, enabling further molecular elaboration through nucleophilic substitution reactions. This guide provides an in-depth technical overview of Methyl 2-chloroquinazoline-6-carboxylate, a valuable building block for the synthesis of novel bioactive molecules.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a molecular weight of 222.63 g/mol .[1] A comprehensive understanding of its physical and spectral properties is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1036755-96-0 | [1] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |

| Molecular Weight | 222.63 g/mol | [1] |

| Boiling Point | 328.6 ± 24.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Purity | Typically >97% by HPLC | [1] |

| Appearance | Solid | |

| Storage | Inert atmosphere, room temperature |

Spectroscopic Data:

While comprehensive, publicly available experimental spectra for this specific compound are limited, typical spectroscopic features for this class of molecules can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the chloro, carboxylate, and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the quinazoline core, and the methyl carbon of the ester. The carbon atom attached to the chlorine (C2) will have a distinct chemical shift.[6]

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=N stretching of the quinazoline ring, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic (M+2)+ peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound: A Representative Protocol

Step 1: Synthesis of the Precursor - Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

The synthesis of the quinazolinone precursor can be achieved through the cyclization of an appropriate anthranilate derivative. A common and effective starting material for this purpose is Methyl 4-aminobenzoate. While the direct cyclization with a reagent like urea is a possibility, a more controlled approach often involves an intermediate that can readily cyclize. For the purpose of this guide, we will outline a general procedure starting from a suitable aminobenzoate derivative.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-aminobenzoate (1 equivalent) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).

-

Cyclization Reaction: Add a cyclizing agent such as urea (1.5 equivalents) or an activated carbonyl source. The reaction mixture is then heated to a temperature typically ranging from 150-180 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities, and then dried under vacuum to yield Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate.

Causality Behind Experimental Choices:

-

The choice of a high-boiling point solvent like DMF is crucial to achieve the necessary temperature for the cyclization reaction to proceed at a reasonable rate.

-

Using a slight excess of the cyclizing agent ensures the complete conversion of the starting material.

-

Precipitation with water is an effective method for isolating the relatively polar quinazolinone product from the reaction mixture.

Step 2: Chlorination to this compound

The conversion of the 2-oxo- (or its tautomeric 2-hydroxy-) quinazoline to the 2-chloro derivative is a standard transformation in heterocyclic chemistry, most commonly achieved using phosphorus oxychloride (POCl₃).[7]

Experimental Protocol:

-

Reaction Setup: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.

-

Chlorination: The reaction mixture is heated to reflux (the boiling point of POCl₃ is approximately 105 °C) for several hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with caution. The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove any remaining acid, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

Phosphorus oxychloride serves as both the reagent and the solvent in this reaction, providing a strong dehydrating and chlorinating environment.

-

The use of a catalytic amount of a tertiary amine can facilitate the reaction by activating the quinazolinone.

-

The careful quenching on ice is a critical step to safely hydrolyze the excess reactive POCl₃ and precipitate the product.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent nitrogen atoms and the chlorine leaving group. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Key Reactions:

-

Amination: The chloro group can be readily displaced by primary and secondary amines to introduce a wide variety of substituents at the 2-position. This is a cornerstone reaction in the synthesis of many biologically active quinazoline derivatives.

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields the corresponding 2-alkoxy or 2-aryloxy quinazolines.

-

Thiolation: Thiols can displace the chloride to form 2-thioether derivatives.

This versatile reactivity makes this compound a highly valuable intermediate in the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Application in Kinase Inhibitor Synthesis: A Case Study Perspective

The 6-chloro-quinazoline scaffold is a key feature in a number of potent and selective kinase inhibitors.[8] The chlorine atom at the 6-position often occupies a hydrophobic pocket in the ATP-binding site of kinases, contributing to the overall binding affinity of the inhibitor.[8]

A notable example highlighting the importance of this scaffold is the development of selective p21-activated kinase 4 (PAK4) inhibitors.[8] In a structure-based design approach, researchers synthesized a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives that demonstrated high potency and selectivity for PAK4 over other PAK isoforms.[8] While this study did not start from this compound directly, it underscores the significance of the 6-chloroquinazoline core in achieving potent and selective kinase inhibition. This compound serves as an ideal starting point for the synthesis of such complex molecules. The 2-chloro group allows for the introduction of various side chains, while the 6-carboxylate group can be further modified or may itself contribute to binding interactions.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds, particularly in the realm of drug discovery. Its straightforward, albeit not publicly detailed, synthesis and the reactivity of the 2-chloro group make it an attractive starting material for creating diverse chemical libraries. The established importance of the 6-chloro-quinazoline scaffold in potent and selective kinase inhibitors highlights the potential of this compound as a key intermediate in the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [Link]

-

ResearchGate. Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]

-

ResearchGate. Synthesis of 6-chloro quinazoline-2-thiol. [Link]

-

ChemSynthesis. methyl 2-amino-4-chlorobenzoate - 5900-58-3, C8H8ClNO2, density, melting point, boiling point, structural formula, synthesis. [Link]

-

ACS Publications. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. [Link]

-

Taylor & Francis Online. Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. [Link]

-

GSRS. METHYL 2-AMINO-4-CHLOROBENZOATE. [Link]

-

Organic Chemistry Portal. Synthesis of quinazolines. [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

-

MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

-

PubChemLite. Methyl 2-chloroquinoline-6-carboxylate (C11H8ClNO2). [Link]

-

Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - NIH. [Link]

-

PubChem. Methyl 2-methylquinoline-6-carboxylate | C12H11NO2 | CID 2308822. [Link]

-

PubChem. This compound | C10H7ClN2O2 | CID 57415838. [Link]

-

ACS Omega. Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-Ones as Potential Antileukemic Agents. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. [Link]

-

NIST WebBook. 6-Chloro-2-methylquinoline. [Link]

-

PubChem. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668. [Link]

-

NIST WebBook. Butane, 2-chloro-2-methyl-. [Link]

-

ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... [Link]

-

NIH. Methyl 2-amino-5-chlorobenzoate. [Link]

-

SciELO. Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - Methyl 4-chloro-2-methylquinazoline-6-carboxylate (C11H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-chloroquinazoline-6-carboxylate

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of Methyl 2-chloroquinazoline-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key building block in the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents, unequivocal confirmation of its molecular structure is paramount.[1] This document moves beyond a mere listing of analytical techniques, offering a rationale-driven narrative that mirrors the logical process of structure determination in a modern research and development setting. We will delve into the synergistic application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, culminating in the conclusive power of Single Crystal X-ray Crystallography. Each section is designed to provide not only the "what" but the "why," equipping researchers, scientists, and drug development professionals with the field-proven insights necessary to approach complex structure elucidation challenges with confidence.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. This compound serves as a crucial intermediate, providing reactive sites for further chemical modification. The chloro-substituent at the 2-position is a key reactive handle for nucleophilic substitution, while the methyl ester at the 6-position offers a site for amide bond formation or reduction to a hydroxymethyl group. Given its role as a foundational piece in complex molecular architectures, absolute certainty of its structure is the bedrock upon which successful drug discovery programs are built.

Initial Assessment: Molecular Formula and Unsaturation

Before embarking on a detailed spectroscopic analysis, the first step is to ascertain the molecular formula and the degree of unsaturation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the gold standard for determining the elemental composition of a molecule with high accuracy.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Interpretation:

The expected molecular formula for this compound is C₁₀H₇ClN₂O₂. The theoretical monoisotopic mass is 222.0196. HRMS analysis should yield an experimental m/z value that closely matches this theoretical value, typically within a few parts per million (ppm). The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[2]

Table 1: Expected HRMS Data for C₁₀H₇ClN₂O₂

| Ion | Theoretical m/z |

| [M+H]⁺ | 223.0274 |

| [M+Na]⁺ | 245.0093 |

Degree of Unsaturation

With the molecular formula confirmed, the degree of unsaturation (DoU) can be calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₁₀H₇ClN₂O₂, the DoU is:

10 + 1 - (7/2) - (1/2) + (2/2) = 11 - 3.5 - 0.5 + 1 = 8

This high degree of unsaturation is consistent with the presence of the bicyclic quinazoline ring system and the carboxylate group.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands. Quinazoline derivatives typically exhibit strong bands in the 1635–1475 cm⁻¹ range due to aromatic ring vibrations.[3] The presence of the ester group will be indicated by a strong C=O stretching vibration.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl |

| ~1720 | C=O stretch | Ester |

| ~1610, 1570, 1480 | C=C/C=N stretch | Quinazoline Ring |

| ~1250 | C-O stretch | Ester |

| ~780 | C-Cl stretch | Chloroalkane |

Connectivity and Spatial Relationships: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For quinazoline derivatives, the chemical shifts and coupling constants of the aromatic protons are particularly informative.[4]

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

The ¹H NMR spectrum is expected to show signals for the aromatic protons on the quinazoline ring and the methyl protons of the ester group. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) will reveal the substitution pattern on the benzene portion of the quinazoline ring.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule.

Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H NMR can be used.

-

Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of singlets.

Data Interpretation:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, including the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.

2D NMR Spectroscopy: Unraveling the Connectivity

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[5] It is invaluable for tracing out the spin systems in the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations).[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbon atoms that are two or three bonds away.[5] This is crucial for connecting different fragments of the molecule and for identifying quaternary carbons.

Workflow for NMR-Based Structure Elucidation

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | ~160 |

| 4 | - | ~155 |

| 5 | ~8.3 (d) | ~128 |

| 7 | ~8.2 (dd) | ~130 |

| 8 | ~7.9 (d) | ~129 |

| 4a | - | ~125 |

| 6 | - | ~135 |

| 8a | - | ~150 |

| C=O | - | ~165 |

| OCH₃ | ~4.0 (s) | ~53 |

Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions.

Definitive Proof: Single Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR spectroscopy provides a very strong case for the proposed structure, single crystal X-ray crystallography offers the ultimate, unambiguous proof.[6] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice.[7]

Protocol: Single Crystal X-ray Crystallography

-

Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of this compound.[8] This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[7] The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined.[9] The structural model is then refined to best fit the experimental data.

Data Interpretation:

The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule, confirming the connectivity, bond lengths, bond angles, and stereochemistry. This provides irrefutable evidence for the structure of this compound.

Fragmentation Analysis: Electron Ionization Mass Spectrometry (EI-MS)

While soft ionization techniques like ESI are used for determining the molecular weight, electron ionization (EI) is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information.[10]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

-

Sample Introduction: The sample is introduced into a gas chromatograph to separate it from any impurities.

-

Ionization: The separated compound enters the mass spectrometer and is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The masses of the fragment ions are measured.

Data Interpretation:

The fragmentation pattern is a fingerprint of the molecule.[11] Logical losses of neutral fragments from the molecular ion can be used to deduce structural features.[12] For this compound, expected fragmentations include the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and the chlorine atom (-Cl).

Logical Fragmentation Pathway

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound is a testament to the power of a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and the congruence of the data from all methods creates a self-validating system. HRMS establishes the elemental formula, IR identifies the key functional groups, a suite of NMR experiments maps out the intricate connectivity of the carbon-hydrogen framework, EI-MS provides corroborating fragmentation data, and finally, X-ray crystallography delivers an unequivocal three-dimensional confirmation. This rigorous, evidence-based workflow ensures the highest level of scientific integrity, a non-negotiable requirement in the field of drug development.

References

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

-

Patna Women's College. (n.d.). Structural Elucidation of Substances by X-ray Crystallography. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

- Patel, et al. (2021). Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. International Journal of Pharmaceutical and Scientific Research.

-

SpectraBase. (n.d.). FTIR of 4,9-dihydro-7-fluoro-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Desroses, M., Scobie, M., & Helleday, T. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Karolinska Institute. Retrieved from [Link]

-

National Institutes of Health. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

-

EPFL. (n.d.). 2D NMR. Retrieved from [Link]

-

AllThingsScience. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Premas Biotech. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl4-chloro-2-(chloromethyl)quinazoline-6-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. Retrieved from [Link]

-

KU Leuven. (1976, July 1). The identification of quinazolines on the illicit market. Lirias. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 12. whitman.edu [whitman.edu]

Spectroscopic Profile of Methyl 2-chloroquinazoline-6-carboxylate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Methyl 2-chloroquinazoline-6-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document leverages extensive expertise in spectroscopic interpretation and data from closely related analogs to present a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's structural features for identification, characterization, and further application.

Molecular Structure and Physicochemical Properties

This compound (CAS: 1036755-96-0) possesses a rigid quinazoline core, functionalized with a chlorine atom at the 2-position and a methyl carboxylate group at the 6-position. These features are pivotal in defining its chemical reactivity and spectroscopic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [], [2] |

| Molecular Weight | 222.63 g/mol | [] |

| IUPAC Name | This compound | [] |

digraph "Methyl_2_chloroquinazoline_6_carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0.5,1.2!"]; C2 [label="C", pos="1.5,1.2!"]; N3 [label="N", pos="2.0,0.0!"]; C4 [label="C", pos="1.0,-0.8!"]; C4a [label="C", pos="-0.2,0.0!"]; C5 [label="C", pos="-1.5,-0.8!"]; C6 [label="C", pos="-2.5,0.0!"]; C7 [label="C", pos="-2.0,1.2!"]; C8 [label="C", pos="-0.8,1.2!"]; C8a [label="C", pos="-0.2,0.0!"]; // Same as C4a

// Substituent atoms Cl [label="Cl", pos="2.5,2.2!"]; C_ester [label="C", pos="-3.8,0.0!"]; O_double [label="O", pos="-4.5,-0.8!"]; O_single [label="O", pos="-4.5,0.8!"]; CH3_ester [label="CH₃", pos="-5.8,0.8!"]; H5[label="H", pos="-1.8,-1.6!"]; H7 [label="H", pos="-2.8,1.8!"]; H8 [label="H", pos="-0.5,2.0!"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C4a; C4a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- N1; C4 -- H5[style=invis]; C7 -- H7 [style=invis]; C8 -- H8 [style=invis]; C2 -- Cl; C6 -- C_ester; C_ester -- O_double; C_ester -- O_single; O_single -- CH3_ester;

// Aromatic representation node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=0.1, height=0.1, label=""]; p1 [pos="-0.8,0.4!"]; p2 [pos="-1.8,0.4!"]; p3 [pos="-1.3,-0.4!"]; }

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra for this compound. These predictions are based on established chemical shift theory and comparison with structurally similar quinazoline derivatives.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit signals in the aromatic and aliphatic regions, corresponding to the quinazoline ring protons and the methyl ester protons, respectively.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 - 9.0 | d | 1H | H-5 | The deshielding effect of the nearby nitrogen atom (N-4) and the carbonyl group of the ester is expected to shift this proton significantly downfield. |

| ~8.2 - 8.4 | dd | 1H | H-7 | This proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H-5 and H-8. |

| ~7.8 - 8.0 | d | 1H | H-8 | This proton is adjacent to a nitrogen atom and is part of the heterocyclic ring, resulting in a downfield chemical shift. |

| ~4.0 | s | 3H | -OCH₃ | The methyl protons of the ester group are expected to appear as a singlet in the typical range for such functional groups. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 168 | C=O (ester) | The carbonyl carbon of the ester group is expected in this characteristic downfield region.[3] |

| ~158 - 162 | C-2 | The carbon atom bonded to the electronegative chlorine and two nitrogen atoms will be significantly deshielded. |

| ~152 - 155 | C-4 | This carbon is part of a C=N bond within the heterocyclic ring, placing it in the downfield region. |

| ~148 - 150 | C-8a | A quaternary carbon at the fusion of the two rings. |

| ~135 - 138 | C-7 | Aromatic CH carbon. |

| ~128 - 132 | C-5 | Aromatic CH carbon. |

| ~125 - 128 | C-6 | The carbon attached to the carboxylate group. |

| ~122 - 125 | C-4a | Quaternary carbon at the ring junction. |

| ~118 - 122 | C-8 | Aromatic CH carbon. |

| ~52 - 55 | -OCH₃ | The methyl carbon of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely be employed.

Molecular Ion and Isotopic Pattern

The molecular ion peak (M⁺) is expected at an m/z of 222. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 224 with an intensity of about one-third of the molecular ion peak.[4]

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Relative Abundance |

| [M]⁺ | 222 | 224 | ~3:1 |

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of the ester group functionalities and the chlorine atom.

Caption: General Synthetic and Characterization Workflow

-

Cyclization: A substituted anthranilic acid is reacted with a suitable reagent (e.g., formamide or a similar one-carbon source) under heating to form the quinazolinone ring system.

-

Chlorination: The resulting quinazolinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chlorine atom at the 2-position.

-

Esterification: If the starting material does not already contain the methyl ester, the carboxylic acid functionality can be esterified using methanol in the presence of an acid catalyst.

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified, typically by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents, with tetramethylsilane (TMS) used as an internal standard.

-

Mass Spectrometry: Mass spectra would be obtained using an electron ionization (EI) source at 70 eV. High-resolution mass spectrometry (HRMS) would be employed for accurate mass determination to confirm the elemental composition.

-

IR Spectroscopy: Infrared spectra would be acquired using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

Conclusion

This technical guide has presented a detailed, predictive spectroscopic profile of this compound. By integrating fundamental principles of spectroscopy with comparative data from related structures, we have provided a robust framework for the identification and characterization of this compound. The predicted NMR, MS, and IR data serve as a valuable reference for researchers in the field, facilitating the confirmation of its synthesis and enabling its use in further scientific investigations.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Turlapati, S. N. V. S. S., Chinta, B., & Gaddaguti, V. A. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Organic Communications, 16(2), 117-124. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Lim, H. S., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(20), 9277–9291. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate. Retrieved from [Link]

-

ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]

-

Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-chloroquinoline-6-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). QUINAZOLINONE, 4/3H/-, 3-/3-CHLORO- O-TOLYL/-2-METHYL-, - Optional[1H NMR]. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chlorocyclohexanecarboxylate. Retrieved from [Link]

-

NIST. (n.d.). 6-Chloro-2-methylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloropicolinate. Retrieved from [Link]

-

OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-chloroquinazoline-6-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloronicotinate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl quinoline-6-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde - Optional[13C NMR]. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylquinoline. Retrieved from [Link]

-

Sansonetti, J. E., & Martin, W. C. (2005). Handbook of Basic Atomic Spectroscopic Data. Journal of Physical and Chemical Reference Data, 34(4), 1559. Retrieved from [Link]

-

LookChem. (n.d.). Cas 63-74-1,Sulfanilamide. Retrieved from [Link]

Sources

Solubility profile of Methyl 2-chloroquinazoline-6-carboxylate in common lab solvents

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 2-chloroquinazoline-6-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of this compound. Solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability, formulation, and ultimate therapeutic efficacy. This document moves beyond a simple recitation of data to provide a foundational understanding of the principles governing solubility, detailed, field-proven experimental protocols for its determination, and a strategic workflow for generating reliable and reproducible data. We emphasize the causality behind experimental choices, ensuring that the described methodologies are not merely steps to be followed, but a self-validating system for robust scientific inquiry.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a quinazoline core. Such structures are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates or building blocks for the synthesis of pharmacologically active molecules.[1][2] An early and thorough understanding of its solubility is paramount for its effective use in both synthetic chemistry and biological screening assays. Poor solubility can lead to challenges in formulation, inaccurate assay results, and low bioavailability.[3][4]

1.1. Physicochemical Properties

A compound's fundamental physical and chemical properties are the primary determinants of its solubility behavior. The properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | BOC Sciences[] |

| Molecular Weight | 222.63 g/mol | BOC Sciences[] |

| IUPAC Name | This compound | BOC Sciences[] |

| Boiling Point | 328.6 ± 24.0 °C at 760 mmHg | BOC Sciences[] |

| Density | 1.4 ± 0.1 g/cm³ | BOC Sciences[] |

| Physical Form | Solid | Ambeed, Inc.[6] |

| InChI Key | NURBZIINUBTMRI-UHFFFAOYSA-N | BOC Sciences[] |

| SMILES | COC(=O)C1=CC2=CN=C(N=C2C=C1)Cl | BOC Sciences[] |

1.2. Structural Analysis for Solubility Prediction

The structure of this compound offers clues to its potential solubility:

-

Quinazoline Ring System: This bicyclic aromatic system is largely non-polar and rigid, suggesting poor solubility in aqueous media.

-

Methyl Ester Group (-COOCH₃): The ester group introduces some polarity and potential for hydrogen bond acceptance, which may slightly improve solubility in polar solvents.

-

Chloro Group (-Cl): The electronegative chlorine atom adds to the molecule's polarity but does not participate in hydrogen bonding, offering a modest impact on solubility.

Based on this structure, the compound is predicted to have low aqueous solubility but should exhibit good solubility in common polar aprotic and some non-polar organic solvents.

Strategic Workflow for Solubility Profiling

A multi-stage approach is essential for a comprehensive solubility assessment, progressing from a rapid qualitative overview to a precise quantitative determination. This strategy ensures efficient use of material and resources, particularly in the early stages of research when compound availability may be limited.[4][7]

Sources

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry with Diverse Biological Activities

Introduction: The Enduring Significance of the Quinazoline Core

The quinazoline scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] First synthesized in 1869, its derivatives have since been identified in over 200 naturally occurring alkaloids from various plant, microbial, and animal sources.[1] The remarkable versatility of the quinazoline nucleus, which allows for extensive structural modifications, has led to the development of a vast library of compounds with a broad spectrum of pharmacological activities.[2][3] This has solidified its status as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.

This in-depth technical guide provides a comprehensive overview of the significant biological activities associated with the quinazoline scaffold. It is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, key experimental protocols for activity evaluation, and the structure-activity relationships that govern the therapeutic potential of this remarkable heterocyclic system.

Anticancer Activity: A Dominant Therapeutic Arena

Perhaps the most extensively studied and clinically significant application of quinazoline derivatives is in the realm of oncology.[4][5] Several quinazoline-based drugs have received FDA approval for the treatment of various cancers, underscoring the scaffold's profound impact in this therapeutic area.[6][7]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit crucial enzymes and proteins involved in cancer cell proliferation, survival, and metastasis.[4][8]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary mechanism of action for many potent anticancer quinazoline compounds is the inhibition of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell growth and differentiation.[9][10] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell division.[10] Quinazoline-based inhibitors, such as Gefitinib and Erlotinib , act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, thereby blocking downstream signaling pathways.[11][12][13] This inhibition ultimately leads to the suppression of tumor growth and induction of apoptosis (programmed cell death).[13][14]

-

Tubulin Polymerization Inhibition: Certain quinazoline derivatives exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[6] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4]

-

Induction of Apoptosis: Beyond specific enzyme inhibition, many quinazoline derivatives have been shown to induce apoptosis through various intrinsic and extrinsic pathways.[6][15] This can involve the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases, the key executioners of apoptosis.[4][15]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are crucial for DNA repair.[8] Inhibiting PARP in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), can lead to synthetic lethality. Some quinazoline derivatives have been designed to target and inhibit PARP-1, making them promising candidates for specific cancer therapies.[8]

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the mechanism of action of quinazoline-based EGFR inhibitors.

Caption: A streamlined workflow for determining the MIC of quinazoline derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinazoline and its derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new treatments for inflammatory diseases. [2][16]The non-steroidal anti-inflammatory drug (NSAID) proquazone, which features a quinazoline core, is a notable example of a marketed drug in this class. [2]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of quinazolines are often linked to their ability to modulate key components of the inflammatory response:

-

Inhibition of Pro-inflammatory Enzymes: Many quinazoline derivatives inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. [17]* Suppression of Cytokine Production: These compounds can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). [17][18]* Modulation of Signaling Pathways: Quinazolines can interfere with inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of genes involved in inflammation. [19]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This protocol is used to assess the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. [18][20] Objective: To measure the inhibition of NO production by quinazoline derivatives.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test quinazoline compounds

-

Griess Reagent (for NO measurement)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only control.

Conclusion and Future Perspectives

The quinazoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry and drug discovery. [1][21]Its derivatives have demonstrated a remarkable breadth of biological activities, with significant successes in anticancer, antimicrobial, and anti-inflammatory therapies. [1][2][22]The established clinical relevance of quinazoline-based drugs, coupled with ongoing research into novel derivatives and hybrid molecules, ensures that this privileged structure will remain at the forefront of the quest for new and improved therapeutic agents. [23][24]Future research will likely focus on the development of more selective and potent quinazoline derivatives with improved pharmacokinetic profiles and reduced side effects, as well as exploring their potential in other therapeutic areas such as neurodegenerative and cardiovascular diseases.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Recent Developments in the Antimicrobial Activity of Quinazoline. (2023, June 12). Research in Pharmacy and Health Sciences. Retrieved from [Link]

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). MDPI. Retrieved from [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved from [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). NCBI. Retrieved from [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NCBI. Retrieved from [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). Bentham Science. Retrieved from [Link]

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5). Springer. Retrieved from [Link]

-

An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. (2023, March 1). Bentham Science Publishers. Retrieved from [Link]

-

Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (n.d.). IJFMR. Retrieved from [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. Retrieved from [Link]

-

Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. (n.d.). PubMed. Retrieved from [Link]

-

Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (n.d.). NCBI. Retrieved from [Link]

-

An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. (n.d.). PubMed. Retrieved from [Link]

-

Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (n.d.). PubMed. Retrieved from [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). NCBI. Retrieved from [Link]

-

ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. (2025, August 10). ResearchGate. Retrieved from [Link]

-

3333 An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (n.d.). Retrieved from [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. (2024, May 21). PubMed. Retrieved from [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). MDPI. Retrieved from [Link]

-

IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. (2018, December 11). vels. Retrieved from [Link]

-

Biological activities of recent advances in quinazoline. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives. (2020, April 17). ResearchGate. Retrieved from [Link]

-

Are erlotinib and gefitinib interchangeable for non-small cell lung cancer treatment?. (2025, July 30). Taylor & Francis. Retrieved from [Link]

-

Screening models for inflammatory drugs. (n.d.). Slideshare. Retrieved from [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. (2025, August 10). ResearchGate. Retrieved from [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved from [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. Retrieved from [Link]

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). NCBI. Retrieved from [Link]

-

The Role of Gefitinib in Lung Cancer Treatment. (2004, June 15). AACR Journals. Retrieved from [Link]

-

Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding. (n.d.). NCBI. Retrieved from [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti. Retrieved from [Link]

-

Dot Language (graph based diagrams). (2018, October 7). Medium. Retrieved from [Link]

-

Creating Graphs With DOT Language. (2020, September 22). Programster's Blog. Retrieved from [Link]

-

DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]

-

Novel quinazoline derivatives: key pharmacological activities.. (2024, October 16). Retrieved from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 7. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. Are erlotinib and gefitinib interchangeable for non-small cell lung cancer treatment?_Chemicalbook [chemicalbook.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 14. Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 18. ir.vistas.ac.in [ir.vistas.ac.in]

- 19. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ijpba.info [ijpba.info]

The Enduring Scaffold: An In-Depth Technical Guide to Quinazoline Chemistry for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, stands as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutics, from anticancer agents to anti-inflammatory drugs. This technical guide provides a comprehensive exploration of the fundamental chemistry of quinazolines and a detailed overview of the key synthetic strategies employed in their construction. We will delve into the mechanistic underpinnings of classical and contemporary synthetic routes, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols for the synthesis of this vital heterocyclic scaffold.

The Quinazoline Core: Structure, Properties, and Significance

Quinazoline (1,3-diazanaphthalene) is an aromatic heterocyclic compound with the chemical formula C₈H₆N₂. The fusion of a benzene ring to a pyrimidine ring creates a planar, electron-deficient system that is ripe for functionalization. The nitrogen atoms at positions 1 and 3 are key to its chemical reactivity and biological activity, influencing its ability to act as a hydrogen bond acceptor and participate in various chemical transformations.

The true power of the quinazoline scaffold lies in its adaptability. The core can be readily decorated with a diverse range of substituents at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This has led to the development of a vast library of quinazoline derivatives with a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive activities.[1]

A prime example of the clinical significance of quinazolines is their role as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy. Drugs like Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline core, have revolutionized the treatment of certain cancers by targeting the ATP-binding site of the EGFR tyrosine kinase.[2][3]

Foundational Synthetic Strategies: The Classical Approaches

The construction of the quinazoline ring system has been a subject of intense study for over a century, leading to the development of several robust and reliable synthetic methods. These classical reactions remain cornerstones of quinazoline chemistry and provide a foundation for more modern approaches.

The Niementowski Quinazoline Synthesis

First reported by Stefan Niementowski in 1895, this reaction involves the condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[4] The reaction is typically carried out at elevated temperatures (130–150 °C) and proceeds through the formation of an o-amidobenzamide intermediate.[2]

Causality Behind Experimental Choices:

-

High Temperature: The thermal conditions are necessary to drive the dehydration and cyclization steps of the reaction.

-

Amide as Reagent and Solvent: Often, the amide is used in excess to serve as both a reactant and a high-boiling solvent, facilitating the high reaction temperatures required.

-

Substrate Scope: The choice of substituted anthranilic acids and amides allows for the introduction of diversity at various positions of the quinazolinone ring, making it a versatile tool for structure-activity relationship (SAR) studies.[2]

Caption: Mechanism of the Niementowski Quinazoline Synthesis.

| Reagent | Amount | Molar Equiv. |

| 2-Aminobenzohydrazide | 0.01 mol | 1.0 |

| 2-Chlorobenzaldehyde | 0.01 mol | 1.0 |

| Ethanol | 20 mL | - |

| Pyridine | Catalytic | - |

Procedure:

-

A mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL) is placed in a round-bottom flask.

-

A catalytic amount of pyridine is added to the mixture.

-

The reaction mixture is refluxed for 10 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product.[2]

The Friedländer Annulation